2-Mercaptopropionyl carnitine chloride
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Overview
Description
2-Mercaptopropionyl carnitine chloride is a compound that combines the properties of carnitine and a mercapto group Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids, while the mercapto group introduces sulfur-containing functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptopropionyl carnitine chloride typically involves the reaction of 3-bromo-15-propionyl-carnitine hydrochloride with sodium hydrosulfide in ethanol . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Mercaptopropionyl carnitine chloride can undergo several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to mercapto groups.
Substitution: The compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and the original mercapto compound from reduction. Substitution reactions can yield a variety of products depending on the substituents introduced.
Scientific Research Applications
2-Mercaptopropionyl carnitine chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Mercaptopropionyl carnitine chloride involves its role in fatty acid metabolism. The compound increases intramitochondrial free carnitine concentrations, which decreases the acetyl-CoA/CoA ratio inside the mitochondria . This effect is facilitated by the enzyme acylcarnitine transferase, which catalyzes the reversible reaction involving carnitine and acyl-CoA species .
Comparison with Similar Compounds
Similar Compounds
Propionyl-L-carnitine: A derivative of carnitine with similar metabolic functions.
Acetyl-L-carnitine: Another carnitine derivative known for its neuroprotective properties.
2-Mercaptopropionyl-glycine: A compound with a similar mercapto group used in the treatment of cystinuria.
Uniqueness
2-Mercaptopropionyl carnitine chloride is unique due to its combination of carnitine and a mercapto group, which provides it with distinct properties related to fatty acid metabolism and oxidative stress protection. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
83544-84-7 |
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Molecular Formula |
C10H20ClNO4S |
Molecular Weight |
285.79 g/mol |
IUPAC Name |
[3-carboxy-2-(2-sulfanylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-7(16)10(14)15-8(5-9(12)13)6-11(2,3)4;/h7-8H,5-6H2,1-4H3,(H-,12,13,16);1H |
InChI Key |
KHNWAFYIRVXJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-] |
Origin of Product |
United States |
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